molecular formula C7H10N2O B1500426 2-(4-Aminopyridin-3-YL)ethanol CAS No. 755033-98-8

2-(4-Aminopyridin-3-YL)ethanol

Cat. No.: B1500426
CAS No.: 755033-98-8
M. Wt: 138.17 g/mol
InChI Key: CXVQJSHZJBXXEP-UHFFFAOYSA-N
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Description

2-(4-Aminopyridin-3-yl)ethanol is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring an amino group at the 4-position and an ethanol group at the 3-position of the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Reduction of Pyridine Derivatives: One common synthetic route involves the reduction of pyridine derivatives containing appropriate functional groups. For example, 2-(4-nitropyridin-3-yl)ethanol can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.

  • Amination of Pyridine Derivatives: Another method involves the amination of pyridine derivatives. For instance, 2-(4-chloropyridin-3-yl)ethanol can be treated with ammonia or an amine source under suitable conditions to introduce the amino group at the 4-position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and production method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide derivatives.

  • Reduction: The compound can be further reduced to produce simpler derivatives or intermediates.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of different substituted pyridine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Simpler pyridine derivatives or intermediates.

  • Substitution Products: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

2-(4-Aminopyridin-3-yl)ethanol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe or reagent in biological studies, particularly in the investigation of enzyme mechanisms and interactions.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-aminopyridin-3-yl)ethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-(4-aminopyridin-3-yl)benzonitrile

  • tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate

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Properties

IUPAC Name

2-(4-aminopyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-1-3-9-5-6(7)2-4-10/h1,3,5,10H,2,4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVQJSHZJBXXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663700
Record name 2-(4-Aminopyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755033-98-8
Record name 2-(4-Aminopyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of [3-(2-hydroxy-ethyl)-pyridin-4-yl]-carbamic acid tert-butyl ester (91 mg, 0.38 mmol) in CH2Cl2 (3 mL) was treated with TFA (2 mL) and stirred at room temperature for 3 hours. Concentrated under vacuum to provide 21 mg (23%) of desired product. MS (DCI) m/e 139 (M+H)+.
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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